

5-Amino-2-(methylthio)pyrimidine chemical properties and structure

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Compound of Interest

Compound Name: 5-Amino-2-(methylthio)pyrimidine

Cat. No.: B2601615

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An In-Depth Technical Guide to **5-Amino-2-(methylthio)pyrimidine**: Chemical Properties, Structure, and Applications in Synthetic Chemistry

Abstract

5-Amino-2-(methylthio)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core, a foundational structure in numerous biologically active molecules, including nucleic acids. The strategic placement of an amino group at the C5 position and a methylthio group at the C2 position makes it a highly versatile and valuable building block in medicinal chemistry and drug discovery. The methylthio group serves as an excellent leaving group for nucleophilic aromatic substitution, while the amino group provides a site for a wide array of chemical modifications. This guide offers a comprehensive exploration of the chemical structure, properties, synthesis, and reactivity of **5-Amino-2-(methylthio)pyrimidine**, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this scaffold in their synthetic endeavors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer,

antiviral, antimicrobial, and anti-inflammatory properties.[1] The ability of the pyrimidine core to engage in hydrogen bonding and other non-covalent interactions makes it an ideal framework for designing molecules that can selectively bind to biological targets like kinases, proteases, and polymerases.

5-Amino-2-(methylthio)pyrimidine emerges as a particularly strategic starting material. Its dual functionality allows for sequential or orthogonal chemical modifications, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[2] This guide will dissect the key chemical attributes of this compound, providing a roadmap for its application in the synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

The foundational step in leveraging any chemical building block is a thorough understanding of its structure and inherent properties.

Chemical Structure

5-Amino-2-(methylthio)pyrimidine is characterized by a six-membered aromatic pyrimidine ring containing two nitrogen atoms at positions 1 and 3. An amino (-NH₂) group is attached to the C5 position, and a methylthio (-SCH₃) group is at the C2 position.

Caption: Chemical structure of **5-Amino-2-(methylthio)pyrimidine**.

Physicochemical Data Summary

Quantitative data provides critical parameters for experimental design, including solvent selection, reaction temperature, and purification methods. The properties of **5-Amino-2-(methylthio)pyrimidine** are summarized below.

Property	Value	Source
CAS Number	42382-46-7	[3]
Molecular Formula	C ₅ H ₇ N ₃ S	[3]
Molecular Weight	141.19 g/mol	[3]
Appearance	Solid (predicted)	-
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF)	Inferred
Stability	Stable under normal conditions.	[4]
Incompatibilities	Strong oxidizing agents.	[4]

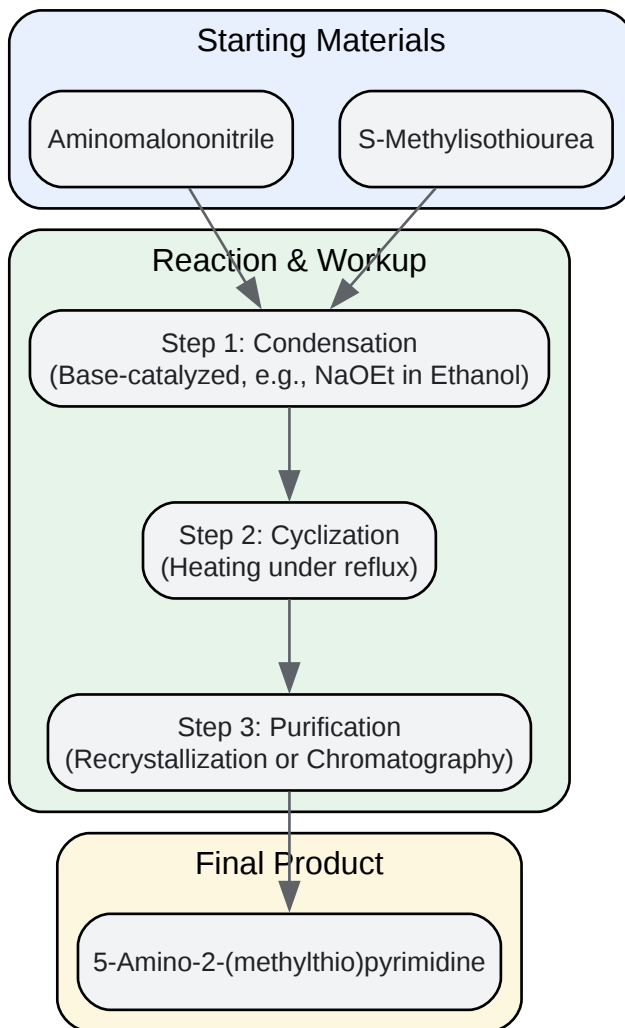
Synthesis and Reactivity

The synthetic utility of **5-Amino-2-(methylthio)pyrimidine** is rooted in its accessible synthesis and the predictable reactivity of its functional groups.

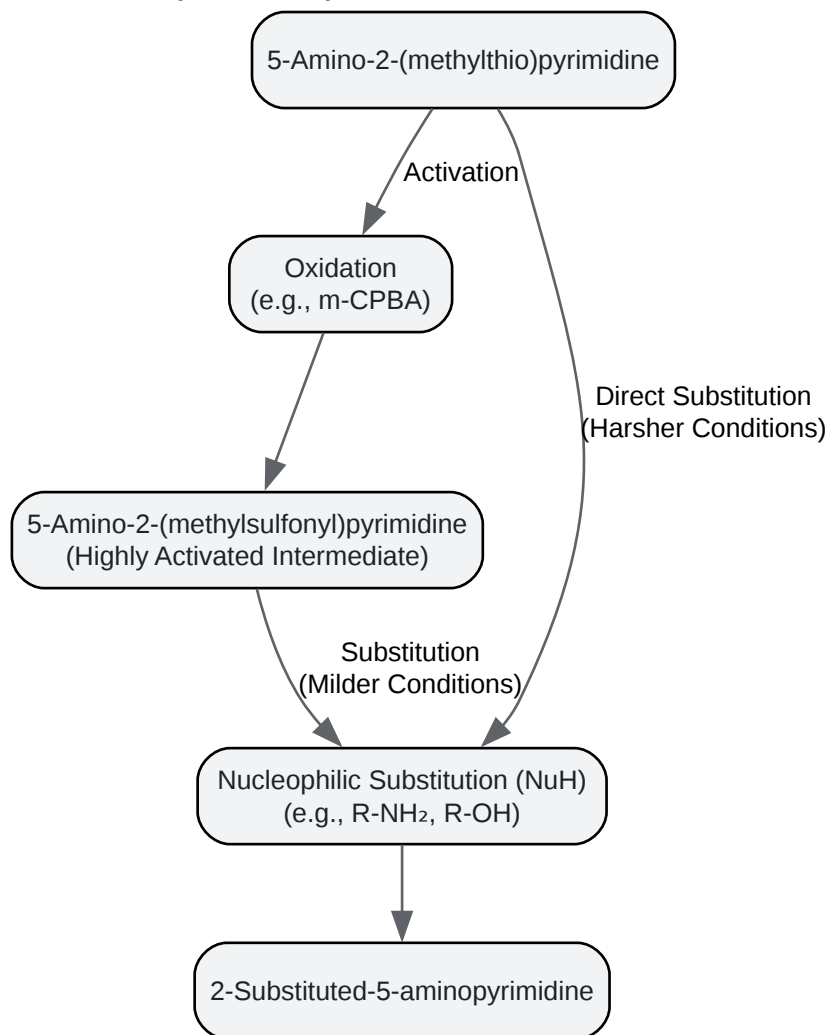
Proposed Synthetic Pathway

While specific literature on the synthesis of **5-Amino-2-(methylthio)pyrimidine** is sparse, a robust synthetic route can be proposed based on established pyrimidine chemistry. A common strategy involves the condensation of a suitable three-carbon precursor with a thiourea derivative.

Proposed Synthesis Workflow



Key Reactivity: S_NAr at the C2 Position



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